N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

LogP Lipophilicity Drug-likeness

N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (C₁₆H₂₇N₅O, MW 305.42 g/mol) is a fully aliphatic, non-aromatic tetrazole-carboxamide screening compound. It belongs to the 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide scaffold class, distinguished from close analogs solely by its N-cyclooctyl amide substituent.

Molecular Formula C16H27N5O
Molecular Weight 305.42 g/mol
Cat. No. B12183690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC16H27N5O
Molecular Weight305.42 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2(CCCCC2)N3C=NN=N3
InChIInChI=1S/C16H27N5O/c22-15(18-14-9-5-2-1-3-6-10-14)16(11-7-4-8-12-16)21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22)
InChIKeyRUTANRWZYBYQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Physicochemical Profile & Comparator Landscape for Scientific Procurement


N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (C₁₆H₂₇N₅O, MW 305.42 g/mol) is a fully aliphatic, non-aromatic tetrazole-carboxamide screening compound [1]. It belongs to the 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide scaffold class, distinguished from close analogs solely by its N-cyclooctyl amide substituent. The tetrazole ring serves as a recognized carboxylic acid bioisostere (pKₐ ~4.5–4.9) [2], while the cyclooctyl group contributes conformational flexibility and modulated lipophilicity relative to smaller-alkyl, aromatic, or heteroaromatic N-substituted analogs [3]. The compound currently has no reported bioactivity in ChEMBL [1], positioning it as a structurally novel starting point for unbiased target- or phenotype-based screening campaigns.

Why Generic Substitution Falls Short for N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: The N-Substituent Dictates Physicochemical & Conformational Space


Within the 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide family, the N-substituent is the sole source of physicochemical differentiation—it controls lipophilicity (logP), three-dimensional shape (Fsp³ fraction, conformational flexibility), and hydrogen-bond donor capacity [1][2]. Replacing the N-cyclooctyl group with a smaller alkyl chain (e.g., isobutyl) sharply reduces logP and molecular volume; replacing it with an aromatic or heteroaromatic group (naphthalen-1-yl or pyridin-4-yl) drives logP higher by >2.5 log units and introduces planar, π-stacking-capable pharmacophores that may engage different off-targets . These structural differences are not cosmetic—the literature on tetrazole bioisosteres demonstrates that even modest logP shifts significantly impact membrane permeability, metabolic stability, and target-binding kinetics [3][4]. Two compounds sharing the same core scaffold but differing only in the N-substituent therefore occupy fundamentally different property spaces and cannot be treated as interchangeable for any data-driven selection decision.

Quantitative Differentiation Evidence for N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Against Closest Analogs


Predicted Lipophilicity (logP) of 0.907 Places the Cyclooctyl Derivative 2.55 log Units Below the Naphthalen-1-yl Analog

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a computationally predicted logP of 0.907, as recorded in the ZINC20 database [1]. Its closest aromatic analog, N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, has a vendor-reported logP of 3.4601 . This represents a difference of 2.55 log units—approximately a 350-fold difference in octanol-water partition coefficient. The target compound thus resides in a substantially more hydrophilic, putatively more aqueous-soluble region of chemical space than the naphthalene-containing comparator.

LogP Lipophilicity Drug-likeness

Fraction sp³ (Fsp³) of 0.75 Surpasses the Average for Marketed Oral Drugs and Far Exceeds Aromatic Analogs

The ZINC20 entry for N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reports an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.75 [1]. This substantially exceeds the mean Fsp³ of 0.47 reported for marketed oral drugs and the mean of 0.36 for discovery-stage compounds in the landmark analysis by Lovering et al. [2]. By contrast, the naphthalen-1-yl analog possesses an extensively aromatic naphthalene ring system, yielding a markedly lower Fsp³ (estimated ~0.39 based on 7 sp³ carbons of 18 total carbons). The pyridin-4-yl analog likewise contains a planar heteroaromatic ring, reducing its three-dimensional character.

Fraction sp3 Developability Molecular complexity

Cyclooctyl Ring Provides Unique Conformational Flexibility Documented in Medicinal Chemistry Literature, Absent from Smaller-Ring and Aromatic Analogs

The cyclooctyl ring in N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a medium-sized (8-membered) cycloalkane whose conformational properties have been explicitly characterized in the medicinal chemistry literature. Romines et al. (1995) reported that the cyclooctyl substituent in HIV protease inhibitors exhibits 'conformationally-flexible' behavior that influences binding to the S3 protease sub-pocket, with X-ray crystallographic evidence confirming distinct conformational preferences [1]. In contrast, smaller cycloalkyl N-substituents (cyclohexyl, cyclopentyl) populate a narrower conformational ensemble, while aromatic N-substituents (naphthalen-1-yl, pyridin-4-yl) are conformationally rigid and planar.

Cyclooctyl Conformational flexibility Ligand preorganization

Tetrazole pKₐ of 4.5–4.9 Confers Carboxylic Acid Bioisosterism with Documented Metabolic Stability Advantages

The 1H-tetrazole moiety in N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide possesses an acidic N–H proton with a pKₐ in the range of 4.5–4.9, closely matching that of a typical carboxylic acid (pKₐ ≈ 4.2–4.4) [1][2]. This near-identical acidity enables the tetrazole to serve as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry [1]. The Ballatore et al. (2016) systematic assessment of 35 phenylpropionic acid isostere derivatives confirmed that tetrazole (pKₐ 5.09; logD₇.₄ 1.1) is among the closest physicochemical mimics of the carboxylic acid group, yet with measurably distinct hydrogen-bonding capacity [3]. This class-level property applies to the target compound and all its 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide analogs, constituting a shared baseline advantage over non-tetrazole-containing carboxamides.

Tetrazole Bioisostere Metabolic stability

Complete Absence of Aromatic or Heteroaromatic Substituents Minimizes Planarity-Driven Off-Target Binding Risks Relative to Naphthalene and Pyridine Analogs

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is composed entirely of aliphatic rings (cyclohexane core, cyclooctyl substituent) and the aromatic tetrazole heterocycle, with zero carbocyclic aromatic or heteroaromatic ring systems [1]. In contrast, the closest commercially available analogs—N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide —each contain extensively conjugated planar ring systems capable of π–π stacking, intercalation, and type-II kinase binding mode engagement. Lovering et al. demonstrated that increasing aromatic ring count correlates with higher promiscuity and CYP450 inhibition [2], while Abbott et al. showed that subtle steric effects from cycloalkyl substituents can profoundly alter biological activity in tetrazole-containing anticonvulsants [3].

Off-target selectivity Aromaticity Promiscuity

Recommended Procurement and Application Scenarios for N-Cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Based on Quantitative Differentiation Evidence


Unbiased Phenotypic or Target-Based High-Throughput Screening Requiring Novel, Aliphatic-Rich Chemical Matter

The compound has zero reported bioactivity in ChEMBL [1], high Fsp³ (0.75) exceeding marketed drug averages [2], and no carbocyclic aromatic rings. These features make it an ideal addition to diversity-oriented screening libraries where the goal is to identify novel chemotypes unencumbered by prior target annotation. Its aliphatic character reduces the risk of pan-assay interference (PAINS) compared to aromatic-rich analogs.

Fragment-Based or Structure-Guided Lead Discovery Leveraging Cyclooctyl Conformational Flexibility

The cyclooctyl ring's documented conformational flexibility [3] enables exploration of three-dimensional binding pocket space that rigid, planar aromatic substituents cannot access. This is particularly relevant for targets with deep, hydrophobic, or irregularly shaped binding pockets (e.g., proteases, GPCRs, nuclear receptors) where conformational sampling of the ligand contributes to binding entropy.

Medicinal Chemistry Programs Requiring Carboxylic Acid Bioisostere with Differentiated Physicochemical Profile

The tetrazole ring provides carboxylic acid bioisosterism (pKₐ 4.5–4.9) with documented metabolic stability advantages [4]. When combined with the N-cyclooctyl substituent (logP 0.907 [1], substantially lower than aromatic analogs), the compound offers a unique balance of acidity, lipophilicity, and saturation that is not available from other 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide analogs .

Computational Chemistry and Cheminformatics Model Building Requiring Structurally Distinct Training Set Members

With a logP of 0.907, Fsp³ of 0.75, MW of 305.42, and zero aromatic rings beyond the tetrazole core, the compound occupies a distinct region of drug-like chemical space relative to its aromatic and smaller-alkyl analogs [1][2]. It can serve as a valuable outlier or boundary-condition data point for training ADME prediction models, conformer generation algorithms, or docking scoring functions.

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